molecular formula C10H12BrNO B7820425 N-Benzyl-2-bromopropanamide CAS No. 75995-58-3

N-Benzyl-2-bromopropanamide

Cat. No.: B7820425
CAS No.: 75995-58-3
M. Wt: 242.11 g/mol
InChI Key: TVHQJFAUJYBAAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-2-bromopropanamide can be synthesized through the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent. The reaction is typically carried out at reflux temperature with a catalytic amount of benzoyl peroxide . The resulting polybrominated mixtures are then debrominated using diethyl phosphite and N,N-diisopropylethylamine to afford the desired monobromides in satisfactory yields and high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reagent concentrations to achieve consistent results.

Scientific Research Applications

N-Benzyl-2-bromopropanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromopropanamide involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • N-Benzyl-2-chloropropanamide
  • N-Benzyl-2-iodopropanamide
  • N-Benzyl-2-fluoropropanamide

Comparison: N-Benzyl-2-bromopropanamide is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it more versatile compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity in nucleophilic substitution reactions, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

N-benzyl-2-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHQJFAUJYBAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031756
Record name N-Benzyl-2-bromopropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6653-71-0, 75995-58-3
Record name 2-Bromo-N-(phenylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6653-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionamide, N-benzyl-2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006653710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-bromo-N-(phenylmethyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075995583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-bromopropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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